N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic small molecule featuring a 4-chloroindole moiety linked via an ethyl group to a butanamide scaffold. This compound’s structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize indole and benzotriazinone motifs. The chlorine substituent on the indole ring may enhance lipophilicity and influence binding interactions, while the benzotriazinone moiety could contribute to π-stacking or hydrogen-bonding interactions .
Properties
Molecular Formula |
C21H20ClN5O2 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C21H20ClN5O2/c22-17-6-3-8-19-15(17)10-13-26(19)14-11-23-20(28)9-4-12-27-21(29)16-5-1-2-7-18(16)24-25-27/h1-3,5-8,10,13H,4,9,11-12,14H2,(H,23,28) |
InChI Key |
LUKAKZKPAAPVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzotriazine Derivative: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors, often involving the use of hydrazine derivatives and carboxylic acids.
Coupling Reaction: The final step involves coupling the indole and benzotriazine derivatives through a suitable linker, such as an ethyl or butyl chain, using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions:
Oxidation: The indole ring can be oxidized to form oxindole derivatives under the influence of strong oxidizing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and suitable electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous 4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)butanamides
A series of N-substituted-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n) were synthesized by reacting 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic acid with amines or anilines . Key analogs include:
| Compound ID | Substituent (R Group) | Molecular Weight (g/mol) | Key Properties/Notes |
|---|---|---|---|
| Target Compound | 2-(4-Chloro-1H-indol-1-yl)ethyl | ~453.88 (calculated) | Combines indole and benzotriazinone motifs |
| 14a | Ethyl | ~289.31 | Simpler alkyl chain; lower steric hindrance |
| 14n | Phenyl | ~349.37 | Aromatic substituent enhances rigidity |
This modification may improve target selectivity or pharmacokinetic properties .
Indole-Containing Derivatives
Indole derivatives are widely explored for bioactivity. For example:
- N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) : Exhibits anticancer activity via Bcl-2/Mcl-1 inhibition, with a molecular weight of 481.33 g/mol and melting point 192–194°C .
- 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31) : Features a sulfonamide group, yielding 43% with a molecular weight of 525.94 g/mol .
Unlike these analogs, the target compound replaces the acetamide linker with a butanamide chain and incorporates benzotriazinone instead of sulfonamide or trifluoromethyl groups. These differences likely alter solubility, metabolic stability, and target engagement .
Benzotriazinone-Containing Compounds
Benzotriazinone appears in diverse contexts:
- Azinphos-ethyl (O,O-diethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] ester) : A pesticide with a phosphorodithioate ester group (MW 397.41 g/mol) .
- N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide (Y042-4323) : Features a thiadiazole substituent (MW 406.46 g/mol) .
The target compound diverges from pesticidal analogs by replacing phosphorodithioate esters with an indole-ethyl-butanamide structure, likely reducing toxicity and shifting applications toward pharmaceuticals. Compared to Y042-4323, the indole group may enhance interactions with biological targets (e.g., kinases or GPCRs) over the thiadiazole moiety .
Functional and Pharmacological Comparisons
Enzyme Inhibition Potential
Compounds like FIPI (N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide) inhibit phospholipase D (PLD) with IC₅₀ values in the nanomolar range . While FIPI uses a benzimidazolone-piperidine scaffold, the target compound’s benzotriazinone and indole groups may target different enzymes, such as kinases or proteases, due to its distinct hydrogen-bonding and steric profile .
Anticancer Activity
Indole derivatives (e.g., 10j–10m) demonstrate anticancer activity via apoptosis induction . The target compound’s benzotriazinone moiety could enhance DNA intercalation or topoisomerase inhibition, analogous to camptothecin derivatives, though experimental validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
